H-Ala-Ala-pNA hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

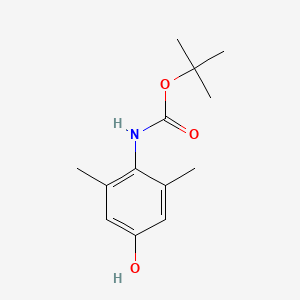

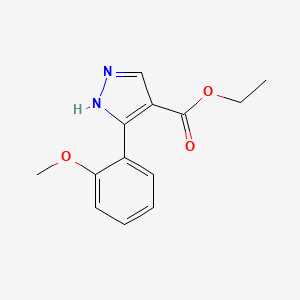

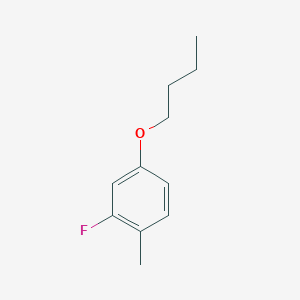

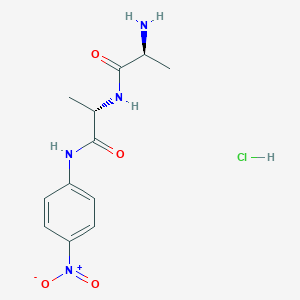

H-Ala-Ala-pNA hydrochloride, also known as AAA-pNA, is a chromogenic substrate for porcine pancreatic elastase and for astacin, a crayfish zinc-endopeptidase . It is a synthetic compound with a molecular weight of 387.82 .

Molecular Structure Analysis

The molecular formula of H-Ala-Ala-pNA hydrochloride is C15H22ClN5O5 . The InChI string representation is InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H/t8-,9-,10-;/m0./s1 .

Physical And Chemical Properties Analysis

The molecular weight of H-Ala-Ala-pNA hydrochloride is 387.82 . The compound has a density of 1.35g/cm3 . The boiling point is 443.4ºC at 760mmHg . The exact mass is 209.08000, and the compound has a LogP value of 2.17700 .

Wissenschaftliche Forschungsanwendungen

Food Protein Hydrolysis

The compound is used in the characterization of the recombinant exopeptidases PepX and PepN from Lactobacillus helveticus ATCC 12046, which are important for food protein hydrolysis . The enzymes exhibit a clear synergistic effect in casein hydrolysis studies, increasing the relative degree of hydrolysis by approximately 132% .

Substrate for Porcine Pancreatic Elastase

H-Ala-Ala-Ala-pNA hydrochloride is a chromogenic substrate for porcine pancreatic elastase . This application is particularly useful in studying the activity and function of this enzyme.

Substrate for Astacin

In addition to being a substrate for porcine pancreatic elastase, H-Ala-Ala-Ala-pNA hydrochloride also serves as a substrate for astacin, a crayfish zinc-endopeptidase .

Substrate for Microsomal Aminopeptidase

L-Alanine-4-nitroanilide is used as a substrate to determine alanine aminopeptidase (AAP) activity . It is chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .

Determining Activity of Aminopeptidase in Intestinal Segments

L-Alanine 4-nitroanilide hydrochloride has been used to determine the activity of aminopeptidase in the intestinal segments and small intestine (jejunum and ileum) .

Gram Staining

Significant L-alanine aminopeptidase activity is specific to gram-negative microbes. Therefore, H-Ala-pNAHCl can be used in support of evidence that an organism is gram-positive or gram-negative .

Substrate for Elastase Activity in Lyophilized Earthworm Fibrinolytic Enzymes

N-Succinyl-Ala-Ala-Ala-p-nitroanilide, a similar compound, is used for screening elastase activity in lyophilized earthworm fibrinolytic enzymes .

Quantifying Elastase Activity in Sheep Milk

N-Succinyl-Ala-Ala-Ala-p-nitroanilide is also used for quantifying elastase activity in sheep milk .

Wirkmechanismus

Target of Action

The primary target of H-Ala-Ala-pNA hydrochloride, also known as L-Alanyl-L-alanine 4-nitroanilide hydrochloride, is the enzyme Alanine Aminopeptidase (AAP) . This enzyme is localized in bacterial cell walls and is responsible for the cleavage of L-alanine from various peptides .

Mode of Action

H-Ala-Ala-pNA hydrochloride interacts with its target, AAP, by serving as a substrate for the enzyme . The compound is split by AAP into L-alanine and 4-nitroaniline . The latter compound causes bacterial suspensions to turn yellow .

Biochemical Pathways

The biochemical pathway affected by H-Ala-Ala-pNA hydrochloride involves the cleavage of L-alanine from various peptides, a process catalyzed by AAP . This process is part of the broader protein degradation pathway in bacteria.

Result of Action

The action of H-Ala-Ala-pNA hydrochloride results in the production of L-alanine and 4-nitroaniline . The presence of 4-nitroaniline, which turns bacterial suspensions yellow, can be used as an indicator of the activity of AAP .

Safety and Hazards

H-Ala-Ala-pNA hydrochloride should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation when handling the compound . The compound should be stored at temperatures below -20°C .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWMSXXZASOLW-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-pNA hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)